2-[1-carboxy-2-(methylsulfanyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
2-[1-carboxy-2-(methylsulfanyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound characterized by its specific molecular structure. Known for its unique functional groups, this compound is significant in various fields, including organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing this compound involves multiple steps, starting with the preparation of precursors. Typically, reactions such as esterification, amidation, and cyclization are involved. Key reagents include carboxylic acids, esters, and thiols, and catalysts like sulfuric acid or phosphoric acid are often used to facilitate these reactions. The reaction conditions generally require specific temperatures and pressures to ensure the desired product is formed with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. Large reactors and continuous flow processes ensure efficient production. Quality control measures, including chromatography and spectroscopy, are employed to verify the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: : Substitution reactions typically occur at the functional groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions often require controlled temperatures, pressures, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the type of reaction. Oxidation typically yields sulfoxides or sulfones, while reduction may result in the corresponding alcohols or amines. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in various chemical reactions.
Biology
In biological research, derivatives of this compound are studied for their potential bioactivity. They are used in assays to understand enzyme interactions and metabolic pathways.
Medicine
Medically, this compound or its derivatives might be investigated for pharmaceutical applications. Its structure-activity relationships (SAR) can provide insights into the development of new drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound is used in the synthesis of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The pathways involved can vary depending on the biological context, but often include signal transduction pathways, metabolic processes, or gene expression modulation.
Comparison with Similar Compounds
Unique Features
Compared to similar compounds, 2-[1-carboxy-2-(methylsulfanyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to its specific functional groups and molecular geometry. These features contribute to its distinct reactivity and biological activity.
Similar Compounds
Similar compounds include:
2-carboxyethyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
2-methylsulfanyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
1-carboxyethyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
2-(1-carboxy-2-methylsulfanylethyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6S/c1-21-5-9(13(19)20)14-10(15)7-3-2-6(12(17)18)4-8(7)11(14)16/h2-4,9H,5H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMFDCBSTQPYAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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